molecular formula C13H10BrN3O B2613247 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 860789-82-8

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2613247
CAS No.: 860789-82-8
M. Wt: 304.147
InChI Key: DOTNPORCTHAWSP-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a brominated imidazo[1,2-a]pyrimidine derivative featuring a 4-methoxyphenyl substituent at position 2 and a bromine atom at position 4. The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups on the aromatic rings influences its electronic properties, solubility, and intermolecular interactions, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNPORCTHAWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidine, including 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria and fungi. The compound's mechanism may involve inhibition of key enzymes or pathways critical for microbial survival .

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have reported its ability to inhibit enzymes associated with cancer progression and inflammation. For instance, it has been evaluated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma), demonstrating significant cytotoxic effects .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Inhibition of cell cycle progression
A54920Induction of apoptosis
MCF-718Enzyme inhibition related to proliferation

Interaction Studies

Molecular docking studies suggest that this compound can bind effectively to various enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions when co-administered with other therapeutic agents .

Case Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The broth dilution method was employed to determine minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .

Case Study on Cancer Treatment

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in cancer treatment protocols, emphasizing the need for further clinical evaluations .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with DNA or RNA, affecting transcription and translation processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compound 4h (methoxy-substituted) was synthesized via an eco-friendly ultrasound-assisted method in glycerol, achieving high yields (80–85%) under mild conditions . In contrast, brominated analogs (e.g., ) often require toxic α-bromoketones or multi-step halogenation, reducing scalability .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 4h ) exhibit lower melting points (~190°C) compared to nitro- or bromo-substituted analogs (e.g., 4i at 364–368°C ), likely due to reduced intermolecular hydrogen bonding .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine Not reported Not reported Not reported
4h 3287 (N-H), 1675 (C=N) 3.85 (OCH₃), 6.9–8.3 (Ar-H) 55.1 (OCH₃), 113–160 (Ar-C)
5d 3287 (N-H), 1675 (C=O) 3.51 (OCH₃), 6.74–7.57 (Ar-H) 50.18–166.65 (C=O, Ar-C)
5j 3306 (N-H), 1594 (C=N) 3.65 (OCH₃), 7.14–7.71 (Ar-H) 24.11–163.55 (Ar-C, C=O)

Key Observations :

  • IR Spectroscopy : Methoxy groups in 4h and 5d show characteristic C-O stretches near 1200–1250 cm⁻¹, while brominated analogs lack these peaks .
  • NMR Trends : The methoxy proton in 4h resonates at δ 3.85 ppm, whereas electron-withdrawing substituents (e.g., nitro in ) deshield aromatic protons, shifting signals upfield .

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Biological Activity IC₅₀/EC₅₀/MIC Mechanism/Notes
This compound Not explicitly reported N/A Hypothesized to inhibit α-glucosidase due to structural similarity to 3a–ag
5a Anti-inflammatory, antioxidant IC₅₀ = 12 µM (LOX inhibition) Dual COX/LOX inhibition, gastroprotective
3a–ag α-Glucosidase inhibition IC₅₀ = 0.8–35 µM Competitive inhibition via amine interactions
24, 25, 26 Antituberculosis MIC = 1–9 µM Targets mycobacterial membrane integrity

Key Observations :

  • Enzyme Inhibition : Methoxy and bromo substituents enhance lipophilicity, improving membrane permeability in 3a–ag and 5a .
  • Antimicrobial Potency: Imidazo[1,2-a]pyrimidines with halogen substituents (e.g., bromo in ) show superior MIC values compared to non-halogenated analogs, likely due to enhanced target binding .

Biological Activity

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its potential as an anticancer, antiviral, and antimicrobial agent, while also discussing its mechanism of action and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrN3O and a molecular weight of approximately 284.12 g/mol. It appears as a pale-yellow solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone, but less soluble in water. The compound features a bromine substituent at the 6-position and a methoxyphenyl group at the 2-position of the imidazo ring, contributing to its unique reactivity profile.

Property Value
Molecular FormulaC11H10BrN3O
Molecular Weight284.12 g/mol
AppearancePale-yellow solid
SolubilitySoluble in DMSO, acetone; less soluble in water

Anticancer Activity

Research indicates that imidazopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit certain enzymes linked to cancer progression and inflammation. The compound has demonstrated potential as an inhibitor against multidrug-resistant strains of tuberculosis and may interact with critical biochemical pathways involved in cellular metabolism and signaling .

A comparative analysis of similar compounds highlights their varying biological activities:

Compound Name Biological Activity
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidinePotential anticancer activity
5-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidineAltered metabolic pathways
7-Bromo-3-(4-methoxyphenyl)imidazo[1,2-a]pyrimidineDifferent reactivity profile

Antiviral and Antimicrobial Properties

The compound is also being studied for its antiviral properties. It has been utilized as a probe to study enzyme interactions and cellular pathways . The imidazopyrimidine scaffold has shown promise in developing new antiviral agents due to its ability to inhibit viral replication mechanisms.

In terms of antimicrobial activity, derivatives of imidazopyrimidine have been found effective against various microbial strains, suggesting that this compound may share similar properties .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating their functions. Additionally, it may interfere with DNA or RNA processes affecting transcription and translation .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7, HCT116), indicating significant cytotoxicity .
  • Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit protein kinases associated with cancer proliferation .

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and α-haloketones or 1,3-difunctional aliphatic compounds. Microwave-assisted synthesis has emerged as an efficient method, reducing reaction times (e.g., from 48 hours to minutes) and improving yields (up to 95%) by enabling uniform heating . Alternative routes include Groebke–Blackburn multicomponent reactions for functionalized derivatives .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

  • NMR/FT-IR : For identifying functional groups and substituent positions.
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in the solid state .
  • Mass spectrometry : Validates molecular weight and bromine isotope patterns .

Q. What biological activities have been reported for this compound and its analogs?

Imidazo[1,2-a]pyrimidine derivatives exhibit diverse bioactivities:

  • Anticancer : Inhibition of Aurora-A kinase and KSP (kinesin spindle protein) via carboxamide derivatives .
  • Antimicrobial : Pyrimidine-2-carbonitrile analogs show sub-micromolar potency against tuberculosis .
  • Anti-inflammatory : Substituent-dependent COX-2 inhibition .
  • Photodynamic therapy : Fluorescent derivatives generate singlet oxygen for phototheranostics .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyrimidine core be achieved?

  • Palladium-catalyzed arylation : Enables 3-position arylation using aryl bromides, with yields >80% under optimized conditions (Pd catalyst, base) .
  • Catalytic hydrogenation : Partially reduces the imidazole ring while retaining the pyrimidine moiety, useful for generating analogs with modified electronic properties .
  • Microwave-assisted cyclization : Accelerates ring closure and minimizes side reactions (e.g., dimerization) .

Q. What computational methods are employed to study its physicochemical and pharmacological properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms .
  • Molecular docking : Screens binding affinities to targets like β-catenin (Wnt signaling pathway) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with bioactivity .

Q. How do structural modifications influence biological potency in structure-activity relationship (SAR) studies?

Key findings include:

  • C6 Bromine : Enhances electrophilicity, improving binding to kinase ATP pockets .
  • 4-Methoxyphenyl at C2 : Increases lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Scaffold switching : Replacing pyrimidine with pyridazine or pyrazine reduces antitubercular potency, highlighting the scaffold’s uniqueness .
  • Carboxamide vs. carbonitrile : Carboxamide derivatives (e.g., imidazo[1,2-a]pyridine-3-carboxamides) show superior ADME profiles .

Data Contradictions and Resolution

  • Microwave vs. conventional synthesis : While microwave methods improve yields (), some protocols report side reactions (e.g., over-reduction) under prolonged irradiation, necessitating strict temperature control .
  • Scaffold flexibility : Although imidazo[1,2-a]pyrimidines are potent, scaffold-switching to imidazo[1,2-c]pyrimidines reduces activity, emphasizing the importance of nitrogen positioning .

Methodological Recommendations

  • Synthetic optimization : Use microwave irradiation for rapid, high-yield synthesis but validate purity via HPLC .
  • Biological screening : Prioritize assays against kinase targets (Aurora-A, KSP) and microbial strains (e.g., Mycobacterium tuberculosis H37Rv) .
  • Computational workflows : Combine DFT with molecular dynamics to simulate binding kinetics and metabolite stability .

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